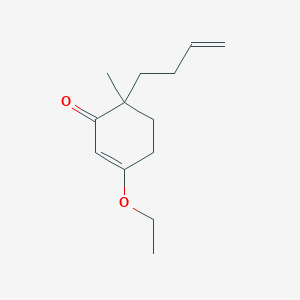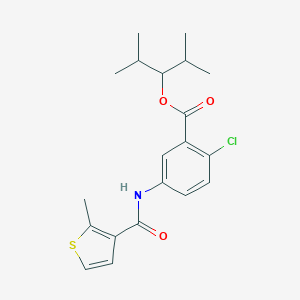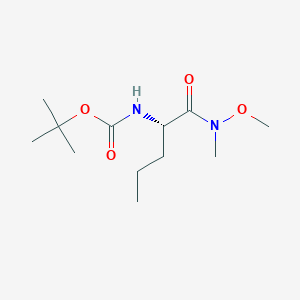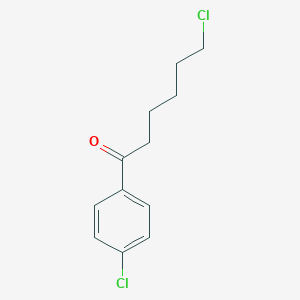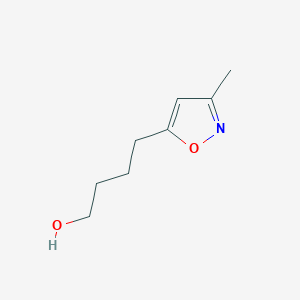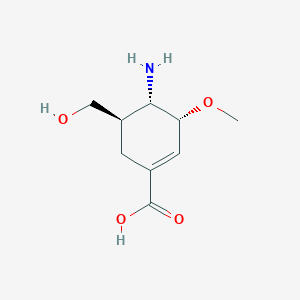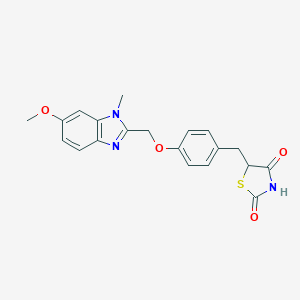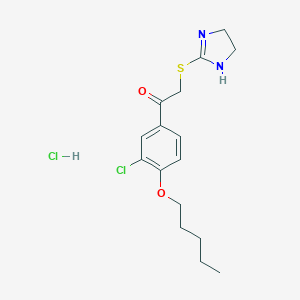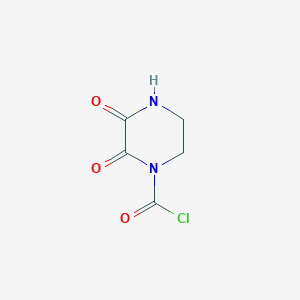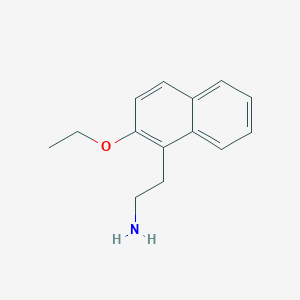
2-(2-Ethoxynaphthalen-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxynaphthalen-1-yl)ethanamine, commonly known as ENE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of ENE is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
ENE has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that ENE inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of various receptors, including the adenosine A1 receptor and the serotonin 5-HT2A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
ENE has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It also exhibits a high degree of stability, making it suitable for long-term storage. However, ENE has some limitations as a research tool. It is relatively expensive, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
Future research on ENE could focus on its potential applications in drug delivery systems. It could also be studied for its potential use as a fluorescent probe in bioimaging. Additionally, further studies could be conducted to elucidate the exact mechanism of action of ENE and its potential therapeutic applications.
Synthesemethoden
ENE can be synthesized through a multi-step process, which involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-(naphthalen-1-yl)ethanol. This intermediate product is then reacted with ethylamine in the presence of a dehydrating agent to form ENE.
Wissenschaftliche Forschungsanwendungen
ENE has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ENE has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
In material science, ENE has been studied for its potential use as a fluorescent probe due to its unique photophysical properties. It has also been used as a building block for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
180334-20-7 |
|---|---|
Produktname |
2-(2-Ethoxynaphthalen-1-yl)ethanamine |
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2-(2-ethoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C14H17NO/c1-2-16-14-8-7-11-5-3-4-6-12(11)13(14)9-10-15/h3-8H,2,9-10,15H2,1H3 |
InChI-Schlüssel |
RTRLXMSYJNWWHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CCN |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CCN |
Synonyme |
1-Naphthaleneethanamine,2-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)
